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Compound of Interest

Compound Name: 2F-Viminol

Cat. No.: B1442990

Disclaimer: This document is intended for an audience of researchers, scientists, and drug
development professionals. The information contained herein is for research and informational
purposes only. 2F-Viminol is a novel psychoactive substance (NPS) and may be subject to
legal restrictions in various jurisdictions.

Introduction

2F-Viminol is a synthetic opioid and a derivative of Viminol, a compound developed by
Zambon in the 1960s.[1] Unlike its parent compound, which has seen limited medical use as an
analgesic, 2F-Viminol has never been approved for medical use and has emerged on the
designer drug market.[1] First identified in Sweden in 2019, it is one of many structurally
atypical opioids to appear as novel psychoactive substances (NPS).[1] This guide provides a
comprehensive technical overview of 2F-Viminol, focusing on its chemical properties,
pharmacology, metabolism, and the analytical methods for its characterization.

Chemical Properties

2F-Viminol is structurally derived from Viminol by the substitution of a chlorine atom with a
fluorine atom on the benzyl group.[2] It belongs to the a-pyrryl-2-aminoethanol class of opioids.

[2]
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Property Value Source

2-[di(butan-2-yl)amino]-1-[1-

IUPAC Name [(2-fluorophenyl)methyl]pyrrol- [11[3]
2-yllethanol

Molecular Formula C21H31FN20 [1][4]

Molar Mass 346.490 g-mol—1 [1]

CAS Number 63880-43-3 [1]

Like its parent compound, 2F-Viminol possesses three chiral centers, leading to the possibility
of six different stereoisomers.[5][6] The pharmacology of Viminol is highly dependent on its
stereochemistry, and it is presumed that the same holds true for 2F-Viminol.[5][7]

Pharmacology

The pharmacological profile of 2F-Viminol is understood primarily through the lens of its parent
compound, Viminol. Research indicates that replacing the chlorine atom of Viminol with fluorine
results in a compound with approximately twice the analgesic potency.[2]

Mechanism of Action & Receptor Activity

Viminol exerts its effects through a complex interaction with the opioid receptor system. It is
supplied as a racemic mixture of stereoisomers, which have varying effects.[2]

e The 1S-(R,R)-disecbutyl isomer is a full agonist at the p-opioid receptor, with a potency
about 5.5 times that of morphine.[2][8]

e The 1S-(S,S)-disecbutyl isomer acts as an antagonist at the opioid receptors.[2][7][8]

This combination of agonist and antagonist activity within the same racemic mixture gives
Viminol a mixed agonist-antagonist profile, which may contribute to a lower potential for
dependence compared to full p-opioid agonists.[2][6][9] It is hypothesized that 2F-Viminol
shares this stereoisomer-dependent pharmacology.

Opioid Receptor Signaling Pathway
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As an opioid agonist, the active isomers of 2F-Viminol are expected to activate the canonical
G-protein coupled receptor (GPCR) signaling cascade.[5][10] Upon binding to the p-opioid
receptor, the agonist induces a conformational change, leading to the activation of an
associated inhibitory G-protein (Gai/0).[10][11] This initiates several downstream events:

e The G-protein dissociates into its Ga and Gy subunits.[10][11]

o The Ga subunit inhibits the enzyme adenylyl cyclase, reducing the intracellular concentration
of cyclic AMP (CAMP).[11]

o The Gy subunit modulates ion channel activity, primarily by activating G-protein-coupled
inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels
(VGCCs).[10][11]

The net effect of this pathway is a hyperpolarization of the neuron, leading to reduced neuronal
excitability and a decrease in neurotransmitter release, which underlies the analgesic and other
central nervous system effects of opioids.[12]
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Figure 1: Simplified G-protein signaling pathway for p-opioid receptor activation.

Quantitative Pharmacological Data

Comprehensive quantitative data on the binding affinity (Ki) and functional potency (ECso) of
2F-Viminol stereoisomers at opioid receptors are not available in publicly accessible literature.
Such data would be essential for a complete pharmacological characterization. The tables

below are presented as templates for such data.

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of 2F-Viminol Isomers
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Isomer H-Opioid Receptor 0-Opioid Receptor K-Opioid Receptor
Configuration (MOR) (DOR) (KOR)
1S-(R,R) Agonist Data Not Available Data Not Available Data Not Available
1S-(S,S) Antagonist Data Not Available Data Not Available Data Not Available

| Other Isomers | Data Not Available | Data Not Available | Data Not Available |

Table 2: Opioid Receptor Functional Activity (ECso/ICso, NM) of 2F-Viminol Isomers

Isomer L. . .

. . MOR Activity DOR Activity KOR Activity
Configuration
1S-(R,R) Agonist Data Not Available Data Not Available Data Not Available
1S-(S,S) Antagonist Data Not Available Data Not Available Data Not Available

| Other Isomers | Data Not Available | Data Not Available | Data Not Available |

Metabolism

The in vitro metabolism of 2F-Viminol has been investigated using human liver microsomes
(HLMs).[13] These studies are crucial for predicting its in vivo metabolic fate, identifying active
metabolites, and developing analytical methods for its detection in biological samples.

A study identified seven metabolites of 2F-Viminol, formed primarily through N-dealkylation
and hydroxylation.[13] The two principal proposed metabolic pathways were the N-dealkylation
of one of the sec-butyl groups and a combination of N-dealkylation (sec-butyl) with subsequent

hydroxylation.[13]

Table 3: Identified In Vitro Metabolites of 2F-Viminol

© 2025 BenchChem. All rights reserved. 5/12 Tech Support


https://www.benchchem.com/product/b1442990?utm_src=pdf-body
https://www.benchchem.com/product/b1442990?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/36372911/
https://www.benchchem.com/product/b1442990?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/36372911/
https://pubmed.ncbi.nlm.nih.gov/36372911/
https://www.benchchem.com/product/b1442990?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1442990?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Metabolite Metabolic Pathway

M1 N-dealkylation (sec-butyl)

M2 N-dealkylation (sec-butyl) + Hydroxylation
M3-M7 Other N-dealkylated and hydroxylated species

Source: Adapted from Velez et al., 2023.[13]

Experimental Protocols

This section details the methodologies for key experiments relevant to the characterization of
2F-Viminol.

In Vitro Metabolism Using Human Liver Microsomes
(HLMs)

This protocol is based on the methodology used to determine the metabolic profile of 2F-
Viminol.[13]

¢ Objective: To identify metabolites of 2F-Viminol generated by hepatic enzymes.
e Materials:

o 2F-Viminol standard

o

Pooled human liver microsomes (HLMs)

(¢]

NADPH (cofactor)

[¢]

Phosphate buffer (pH 7.4)

o

Acetonitrile (reaction termination)

o

Liquid chromatograph quadrupole-time-of-flight mass spectrometer (LC-QTOF-MS)

e Procedure:
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o Preparation of Mixtures: Prepare three types of samples:
» Standard: 2F-Viminol in phosphate buffer.
= Control: 2F-Viminol and HLMs in phosphate buffer (without NADPH).
» Reaction Mixture: 2F-Viminol, HLMs, and NADPH in phosphate buffer.

o Incubation: Incubate all mixtures at 37°C with gentle agitation to facilitate metabolic
reactions.

o Reaction Termination: Stop the reaction by adding an equal volume of cold acetonitrile.
This precipitates the microsomal proteins.

o Sample Cleanup: Centrifuge the samples to pellet the precipitated proteins. Collect the
supernatant.

o Analysis: Analyze the supernatant using LC-QTOF-MS to separate and identify the parent
drug and its metabolites.

o Data Elucidation: Use metabolite identification software to propose structures for the
detected metabolites based on their mass-to-charge ratio (m/z) and fragmentation
patterns.[13]

Opioid Receptor Binding Assay (Radioligand
Competition)

This is a standard protocol to determine the binding affinity (Ki) of a compound for a specific
receptor.[9][14][15]

e Objective: To quantify the affinity of 2F-Viminol isomers for , d, and K opioid receptors.
o Materials:

o Cell membranes from cell lines stably expressing the human opioid receptor of interest
(e.g., CHO-hMOR).

o A subtype-specific radioligand (e.g., [FBH[DAMGO for MOR).
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[e]

Unlabeled 2F-Viminol isomer (the test compound).

o

Assay buffer (e.g., 50 mM Tris-HCI, pH 7.4).

Glass fiber filters.

[¢]

Scintillation counter.

[¢]

e Procedure:

o

Incubation: In a series of tubes, incubate the cell membranes with a fixed concentration of
the radioligand and varying concentrations of the unlabeled 2F-Viminol isomer.

o Equilibration: Allow the binding reaction to reach equilibrium.

o Filtration: Terminate the reaction by rapid filtration through glass fiber filters. This
separates the receptor-bound radioligand from the free radioligand.

o Washing: Wash the filters with ice-cold buffer to remove non-specifically bound
radioligand.

o Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

o Data Analysis: Plot the percentage of radioligand inhibition versus the concentration of the
2F-Viminol isomer. Calculate the ICso (the concentration of the isomer that inhibits 50% of
the specific binding). Convert the ICso to the inhibition constant (Ki) using the Cheng-
Prusoff equation.

G-Protein Activation Assay ([**S]GTPyS Binding)

This functional assay measures the extent of G-protein activation following receptor stimulation
by an agonist.[15][16]

o Objective: To determine the potency (ECso) and efficacy (Emax) of 2F-Viminol isomers as
agonists at opioid receptors.

o Materials:
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[e]

Cell membranes expressing the opioid receptor of interest.

o

[3>S]GTPYS (a non-hydrolyzable GTP analog).

o GDP.

o

2F-Viminol isomer (the test compound).

[e]

Assay buffer.

e Procedure:

o Pre-incubation: Pre-incubate the cell membranes with varying concentrations of the 2F-
Viminol isomer.

o Reaction Initiation: Initiate the reaction by adding [3*S]GTPyS and GDP. Agonist-bound
receptors will catalyze the exchange of GDP for [3°*S]GTPyS on the Ga subunit.

o Incubation: Incubate to allow for [3>S]GTPyS binding.

o Termination & Filtration: Terminate the reaction by rapid filtration, capturing the
membranes with bound [3>*S]GTPyS.

o Quantification: Measure the amount of bound [3*S]GTPyS by scintillation counting.

o Data Analysis: Plot the amount of [3*S]GTPyS bound versus the concentration of the 2F-
Viminol isomer. Use non-linear regression to determine the ECso and Emax values.

Analytical Workflow for NPS Identification

The identification of an unknown NPS like 2F-Viminol in seized materials or toxicological
samples follows a structured analytical workflow.
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Figure 2: General analytical workflow for the identification of a novel psychoactive substance.

Conclusion

2F-Viminol represents a continuation of the trend of emerging novel synthetic opioids with
atypical structures. Based on its relationship to Viminol, it is presumed to be a potent,
stereochemically complex opioid with a mixed agonist-antagonist profile inherent to its racemic
nature. The in vitro metabolic profile has been partially elucidated, providing a basis for its
detection in forensic and clinical settings. However, a significant data gap exists regarding its
guantitative pharmacology and in vivo toxicology. Further research, including receptor binding
and functional assays on its isolated stereoisomers, is necessary to fully characterize its
pharmacological profile and potential for harm.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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